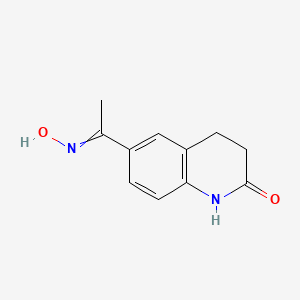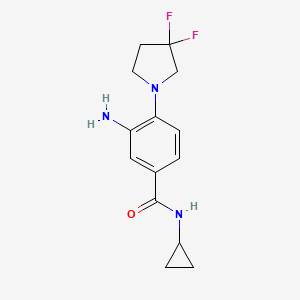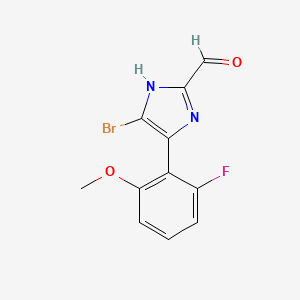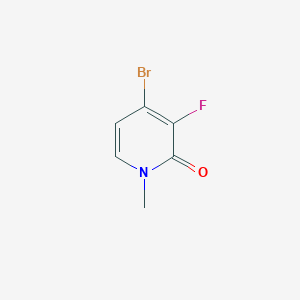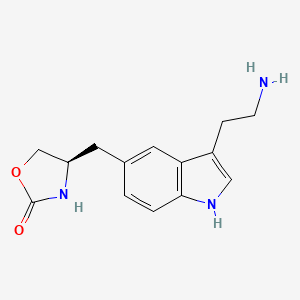
Norzolmitripan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norzolmitripan is a metabolite of zolmitriptan, a selective serotonin receptor agonist of the 1B and 1D subtypes. Zolmitriptan is commonly used in the acute treatment of migraine attacks with or without aura and cluster headaches . This compound retains some of the pharmacological properties of its parent compound, making it an important subject of study in pharmacokinetics and pharmacodynamics.
Méthodes De Préparation
The synthesis of norzolmitripan typically involves the metabolic conversion of zolmitriptan in the human body. for research purposes, it can be synthesized through chemical routes that mimic this metabolic process. The synthetic route generally involves the following steps:
Starting Material: Zolmitriptan.
Oxidation: Zolmitriptan undergoes oxidation to form this compound.
Reaction Conditions: The oxidation process can be carried out using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Analyse Des Réactions Chimiques
Norzolmitripan undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can revert this compound back to its parent compound, zolmitriptan.
Substitution: Substitution reactions can occur at various positions on the indole ring, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Norzolmitripan has several scientific research applications, including:
Pharmacokinetics: Studying the metabolic pathways of zolmitriptan and its metabolites.
Pharmacodynamics: Understanding the pharmacological effects of this compound in comparison to zolmitriptan.
Biological Studies: Investigating the role of this compound in serotonin receptor modulation.
Medical Research: Exploring potential therapeutic applications in migraine and cluster headache treatment.
Mécanisme D'action
Norzolmitripan exerts its effects primarily through modulation of nociceptive nerve signaling in the central nervous system. It acts on 5-HT 1B/1D receptors throughout the trigeminocervical complex and associated areas of the brain. This modulation leads to enhanced vasoconstriction and inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms .
Comparaison Avec Des Composés Similaires
Norzolmitripan is similar to other triptans, such as sumatriptan, rizatriptan, and eletriptan. it is unique in its specific metabolic pathway and pharmacokinetic profile. Unlike its parent compound zolmitriptan, this compound has a different receptor binding affinity and metabolic stability, making it a valuable compound for studying the pharmacological nuances of triptans .
Similar Compounds
- Sumatriptan
- Rizatriptan
- Eletriptan
- Almotriptan
- Frovatriptan
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical efficacy .
Propriétés
Formule moléculaire |
C14H17N3O2 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
(4R)-4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17N3O2/c15-4-3-10-7-16-13-2-1-9(6-12(10)13)5-11-8-19-14(18)17-11/h1-2,6-7,11,16H,3-5,8,15H2,(H,17,18)/t11-/m1/s1 |
Clé InChI |
NKOBWHOGNBPTDO-LLVKDONJSA-N |
SMILES isomérique |
C1[C@H](NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN |
SMILES canonique |
C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


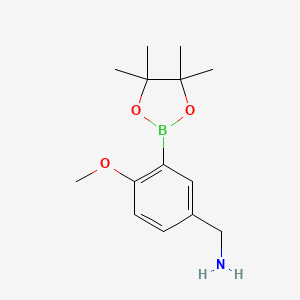
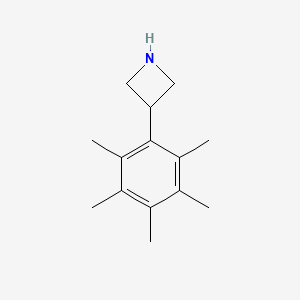

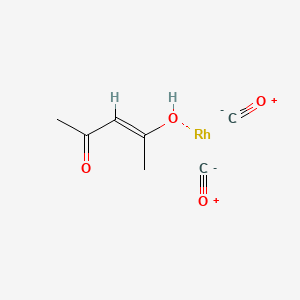

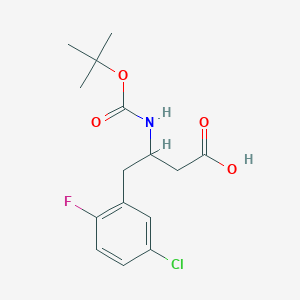
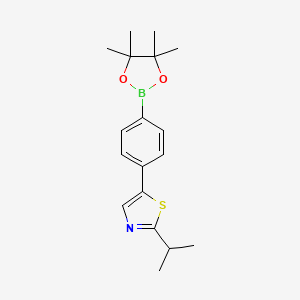
![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)
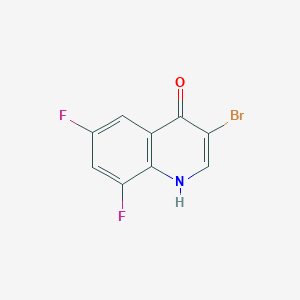
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)
